molecular formula C9H17N B3030655 (Spiro[2.5]oct-1-ylmethyl)amine CAS No. 938458-82-3

(Spiro[2.5]oct-1-ylmethyl)amine

Cat. No.: B3030655
CAS No.: 938458-82-3
M. Wt: 139.24
InChI Key: FTLWLXATYUQMKU-UHFFFAOYSA-N
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Description

(Spiro[2.5]oct-1-ylmethyl)amine is a spirocyclic amine compound characterized by a unique spiro[2.5]octane framework. This compound is of interest due to its structural novelty and potential applications in various fields of chemistry and biology. The spirocyclic structure imparts distinct physicochemical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Spiro[2 One common method includes the cyclization of a suitable precursor, such as a cyclohexane derivative, under specific conditions to form the spirocyclic structure

Industrial Production Methods: Industrial production of (Spiro[2.5]oct-1-ylmethyl)amine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (Spiro[2.5]oct-1-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The spirocyclic core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(Spiro[2.5]oct-1-ylmethyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Spiro[2.5]oct-1-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to enzymes or receptors with high affinity, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Spiro[2.5]octane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.

    Spirocyclic amines: Other spirocyclic compounds with amine functionalities, such as spiro[3.5]nonane-1-amine.

Uniqueness: (Spiro[2.5]oct-1-ylmethyl)amine is unique due to its specific spiro[2.5]octane core and the presence of the amine group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

spiro[2.5]octan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-7-8-6-9(8)4-2-1-3-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWLXATYUQMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672361
Record name 1-(Spiro[2.5]octan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-82-3
Record name 1-(Spiro[2.5]octan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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